2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, also known as MS-0022, is a novel small molecule identified through a "focused diversity" library screening. [] It acts as an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and is implicated in various cancers when dysregulated. [] While MS-0022 primarily inhibits the Hh pathway at the SMO level, it also demonstrates downstream inhibitory effects. []
MS-0022 primarily functions as an antagonist of the Smoothened (SMO) receptor. [] This implies that it binds to the receptor, preventing the binding of its natural ligand, Sonic Hedgehog (Shh). [] By blocking Shh signaling, MS-0022 inhibits the downstream activation of the Hh pathway, which ultimately leads to the downregulation of Hh target genes involved in cell growth, proliferation, and survival. [, ]
The primary application of MS-0022 explored in the provided research is its potential as an anti-cancer agent. [] Specifically, it demonstrated efficacy in preclinical studies against pancreatic adenocarcinoma. []
In vitro:- MS-0022 effectively inhibited Hh signaling in Shh-Light II and alkaline phosphatase-based assays. [] - It showed growth inhibitory effects on several tumor cell lines, including PANC-1, SUIT-2, PC-3, and FEMX. []
In vivo:- In a mouse xenograft model using the SUIT-2 cell line, MS-0022 treatment led to a transient delay in tumor growth. []
- This effect correlated with a reduction in stromal Gli1 levels, a downstream marker of Hh pathway activation. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2